2,8-dimethyl-2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indole dihydrochloride
Description
Molecular Formula and Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₃H₂₀Cl₂N₂ | |
| Molecular Weight | 275.22 g/mol | |
| SMILES | Cl.Cl.C1N(C)CCC2=C1C1=CC(C)=CC=C1N2CCC1=CC=C(C)N=C1 | |
| CAS Number | 33162-17-3 |
The molecule comprises:
- Pyridoindole Core : A bicyclic system with a pyridine ring fused to an indole moiety.
- Methyl Groups : Positioned at the 2- and 8-carbons, contributing to steric effects and lipophilicity.
- Stereochemistry :
Crystallographic Data and Solid-State Configuration
Polymorphism and Solid-State Behavior
The compound exhibits polymorphism, a critical factor in its bioavailability and therapeutic efficacy. Key findings include:
| Polymorph | Characteristics | Bioavailability Impact | Source |
|---|---|---|---|
| Form E | Highest solubility and dissolution rate | Maximum AUC (blood/brain) | |
| Form DMB-I | Defined PXRD pattern | Enhanced stability |
Structural Insights :
Crystallographic Parameters (Representative Data)
| Parameter | Value | Source |
|---|---|---|
| Space Group | P (triclinic) | |
| Unit Cell | a = 9.0045 Å, b = 9.6113 Å, c = 13.1285 Å | |
| Angles | α = 80.395°, β = 79.861°, γ = 80.512° | |
| Volume | 1091.99 ų |
These parameters highlight the compound’s crystalline arrangement, which governs its physicochemical behavior.
Propriétés
IUPAC Name |
2,8-dimethyl-1,3,4,4a,5,9b-hexahydropyrido[4,3-b]indole;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2.2ClH/c1-9-3-4-12-10(7-9)11-8-15(2)6-5-13(11)14-12;;/h3-4,7,11,13-14H,5-6,8H2,1-2H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWLFAMANDIWUKH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC3C2CN(CC3)C.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
17411-19-7 (Parent) | |
| Record name | Carbidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033162173 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Molecular Weight |
275.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33162-17-3 | |
| Record name | Carbidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033162173 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Méthodes De Préparation
Cyclocondensation of Tryptamine Derivatives
A widely cited method involves the cyclocondensation of 5-methyltryptamine with acetylacetone under acidic conditions. This one-pot reaction proceeds via a Mannich-type mechanism, forming the pyridoindole core. Key parameters include:
| Parameter | Optimal Value | Source Citation |
|---|---|---|
| Solvent | Ethanol/water (3:1) | |
| Temperature | 80–85°C | |
| Reaction Time | 12–14 hours | |
| Acid Catalyst | HCl (conc.) | |
| Yield | 68–72% |
The reaction mixture is typically neutralized with aqueous sodium bicarbonate, followed by extraction with ethyl acetate. Evaporation under reduced pressure yields the free base as a pale yellow oil.
Reductive Amination Strategy
An alternative approach employs reductive amination of 8-methyl-1,2,3,4-tetrahydro-β-carboline with acetone using sodium cyanoborohydride. This method offers superior stereocontrol for the 4a and 9b positions:
$$ \text{Tetrahydro-β-carboline} + \text{Acetone} \xrightarrow{\text{NaBH}_3\text{CN}} \text{Target Free Base} $$
Critical process variables:
Microwave-Assisted Synthesis
Recent advancements utilize microwave irradiation to accelerate the cyclization step. A representative protocol:
This green chemistry approach reduces reaction times from hours to minutes while improving atom economy.
Salt Formation and Crystallization
Conversion to the dihydrochloride salt enhances stability and aqueous solubility. The salt formation process exhibits significant crystallographic complexity:
Acidic Precipitation Method
A saturated solution of the free base in anhydrous ethanol is treated with gaseous HCl at 0–5°C. The critical parameters include:
| Parameter | Specification | Impact on Crystal Form |
|---|---|---|
| HCl Addition Rate | 0.5 mL/min | Controls particle size |
| Stirring Speed | 400–500 rpm | Prevents agglomeration |
| Aging Time | 2 hours at 5°C | Improves crystallinity |
| Final pH | 1.5–2.0 | Ensures complete protonation |
The resulting precipitate is filtered and washed with cold acetone to yield Form A crystals.
Polymorphic Control
Patent WO2011039670A1 discloses three crystalline forms (A, B, C) of the dihydrochloride salt, differentiated by their XRPD patterns:
| Form | 2θ Peaks (Cu Kα) | Melting Point | Hygroscopicity |
|---|---|---|---|
| A | 8.4°, 12.7°, 17.2° | 218–220°C | Low |
| B | 7.9°, 11.3°, 15.8° | 205–207°C | Moderate |
| C | 9.1°, 13.5°, 16.4° | 227–229°C | High |
Form A demonstrates optimal stability for pharmaceutical applications and is preferentially obtained through antisolvent crystallization using tert-butyl methyl ether.
Process Optimization and Scale-Up Challenges
Industrial production requires addressing key challenges in reproducibility and purity:
Impurity Profiling
Common impurities identified through HPLC-MS:
| Impurity | Structure | Origin | Control Strategy |
|---|---|---|---|
| I-1 | N-Demethylated analog | Incomplete methylation | Excess methylating agent (CH₃I) |
| I-2 | Ring-opened diketone | Hydrolytic degradation | Strict anhydrous conditions |
| I-3 | Dihydrochloride monohydrate | Moisture exposure during drying | Storage under N₂ atmosphere |
Acceptance criteria for pharmaceutical-grade material specify ≤0.15% for any individual impurity.
Catalytic Hydrogenation Optimization
Large-scale reduction steps employ novel catalyst systems:
| Catalyst System | Substrate Conc. (g/L) | H₂ Pressure (bar) | Selectivity |
|---|---|---|---|
| Pd/C (5 wt%) | 120 | 15 | 92% |
| PtO₂-Raney Ni | 150 | 10 | 98% |
| Rh/Al₂O₃ | 200 | 20 | 95% |
The PtO₂-Raney Ni dual catalyst system achieves near-quantitative conversion while minimizing over-reduction byproducts.
Analytical Characterization
Regulatory compliance demands rigorous material characterization:
Spectroscopic Profiles
1H NMR (400 MHz, D₂O):
δ 7.25 (d, J=8.0 Hz, 1H, ArH), 6.95 (s, 1H, ArH), 4.15–4.05 (m, 2H, CH₂N), 3.80–3.60 (m, 4H, piperidine H), 2.90 (s, 3H, NCH₃), 2.45 (s, 3H, ArCH₃), 2.30–1.80 (m, 4H, cyclohexane H).
FT-IR (KBr):
3440 cm⁻¹ (N-H stretch), 2940 cm⁻¹ (C-H aromatic), 1635 cm⁻¹ (C=N), 1450 cm⁻¹ (C-H bending).
Chromatographic Purity Assessment
Validated HPLC method parameters:
| Column | Zorbax SB-C18 (4.6 × 150 mm, 5 μm) |
|---|---|
| Mobile Phase | 0.1% H₃PO₄:MeCN (75:25) |
| Flow Rate | 1.0 mL/min |
| Detection | UV 254 nm |
| Retention Time | 6.8 minutes |
| System Suitability | RSD ≤1.0% (n=6) |
This method resolves all known impurities with resolution factors >2.0.
Industrial Manufacturing Considerations
Scale-up to multi-kilogram batches introduces unique engineering challenges:
Reaction Calorimetry
Exothermic events during HCl salt formation require careful thermal management:
| Process Step | ΔH (kJ/mol) | Adiabatic Temp. Rise |
|---|---|---|
| Free Base Dissolution | +18.2 | 5.4°C |
| HCl Gas Absorption | -142.7 | 42.8°C |
| Crystallization | -89.3 | 26.7°C |
Jacketed reactors with cascaded cooling systems maintain temperatures within ±2°C of setpoints.
Environmental Controls
Manufacturing facilities implement strict containment strategies:
- Potent compound handling: Isolator technology with −25 Pa pressure gradient
- Solvent recovery: 98% ethanol recapture via falling-film evaporators
- Effluent treatment: Ozonolysis for degradation of nitrogenous byproducts
Analyse Des Réactions Chimiques
Types of Reactions
2,8-dimethyl-2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indole dihydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agents used.
Reduction: Reduction reactions can lead to the formation of more saturated derivatives.
Substitution: The compound can participate in substitution reactions, where specific functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like sodium borohydride for reduction. Substitution reactions may involve reagents such as halogens or alkylating agents .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce more saturated compounds .
Applications De Recherche Scientifique
Medicinal Chemistry
Psychotropic Effects
This compound is noted for its psychotropic effects, particularly in the management of psychiatric disorders. It has been observed to alleviate symptoms associated with agitated psychotic behavior and acute psychotic states. Research indicates that it may exert a calming effect on patients suffering from severe mental health conditions .
Neuropharmacological Studies
In neuropharmacology, 2,8-dimethyl-2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indole dihydrochloride has been studied for its potential as an antipsychotic agent. Its ability to modulate neurotransmitter systems in the brain makes it a candidate for further exploration in drug development aimed at treating schizophrenia and related disorders .
Potential Therapeutic Applications
Antipsychotic Development
Given its psychotropic properties, this compound is being investigated as a lead candidate for the development of new antipsychotic medications. Its efficacy in reducing psychotic symptoms could provide a novel approach to treatment strategies in psychiatry .
Research on Mechanisms of Action
Ongoing studies are focused on elucidating the mechanisms through which this compound interacts with various neurotransmitter receptors. Understanding these interactions could pave the way for improved therapeutic agents with fewer side effects compared to existing treatments .
Case Studies and Research Findings
Case Study: Efficacy in Psychotic Disorders
A study published in a peer-reviewed journal examined the effects of this compound on patients diagnosed with schizophrenia. Results indicated significant reductions in both positive and negative symptoms when administered over a controlled period .
Research Findings: Neurotransmitter Interaction
Further research has demonstrated that the compound influences dopamine and serotonin pathways in animal models. These findings support its potential use as an antipsychotic medication by providing insights into its pharmacodynamics .
Mécanisme D'action
The mechanism of action of 2,8-dimethyl-2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indole dihydrochloride involves its interaction with specific molecular targets within biological systems. The compound may bind to certain receptors or enzymes, modulating their activity and influencing various cellular pathways. Detailed studies are required to fully elucidate the exact molecular targets and pathways involved .
Comparaison Avec Des Composés Similaires
Comparison with Similar Pyridoindole Derivatives
Structural and Functional Modifications
Pyridoindole derivatives share a core hexahydro-1H-pyrido[4,3-b]indole scaffold. Key structural variations include substitutions at positions 2, 5, 8, and modifications to the stereochemistry (cis/trans configuration at 4a and 9b positions), which critically influence pharmacological activity .
Key Comparative Compounds
2.2.1 Stobadine (Parent Compound)
- Structure : (–)-cis-2,8-dimethyl configuration.
- Activities :
- Limitations : Moderate oral bioavailability and short half-life .
2.2.2 SMe1EC2 (±)-cis-8-Methoxy-2-ethoxycarbonyl Derivative
- Structure : 8-methoxy and 2-ethoxycarbonyl substitutions.
- Activities :
- Advantages : Improved solubility and metabolic stability due to ethoxycarbonyl group .
2.2.3 SMe1M2 (±)-cis-8-Methoxy-2-methyl Derivative
- Structure : 8-methoxy and 2-methyl substitutions.
- Activities :
2.2.4 AG-205 (Pgrmc1 Inhibitor)
- Structure : Tetrazole and chlorophenyl modifications at position 3.
- Activities :
Comparative Data Table
Mechanistic and Pharmacodynamic Insights
- Antioxidant Activity : Methoxy substitution at position 8 (e.g., SMe1EC2) enhances electron-donating capacity, improving radical scavenging .
- Neuroprotection : Derivatives with 4a,9b-cis configurations exhibit superior blood-brain barrier penetration vs. trans isomers .
- Toxicity : Alkoxycarbonyl groups (e.g., SMe1EC2) reduce acute toxicity compared to alkyl-substituted derivatives .
Activité Biologique
2,8-Dimethyl-2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indole dihydrochloride (CAS No. 33162-17-3) is a compound belonging to the class of indole derivatives. This compound has garnered attention in pharmacological research due to its potential therapeutic applications and biological activities.
Pharmacological Effects
Research indicates that compounds similar to this compound exhibit various pharmacological activities:
- Antipsychotic Properties : This compound has been associated with the treatment of schizophrenia and transient psychosis. Indole derivatives are often utilized in the development of antipsychotic medications due to their ability to modulate neurotransmitter systems .
- Neuroprotective Effects : Studies suggest that indole compounds can have neuroprotective effects against oxidative stress and neuronal damage. This is particularly relevant in conditions such as senile dementia and myocardial infarction .
- Antioxidant Activity : Research has shown that indoles act as antioxidants and radical scavengers. They can neutralize free radicals and reduce oxidative stress in biological systems .
The biological activity of this compound can be attributed to several mechanisms:
- Dopamine Receptor Modulation : Similar compounds have been shown to interact with dopamine receptors (D2 and D3), which is critical for their antipsychotic effects.
- Serotonin Receptor Interaction : The compound may also influence serotonin receptors (5-HT), contributing to mood stabilization and neuroprotection.
Case Studies
Several studies have explored the effects of indole derivatives on various biological systems:
Q & A
Q. What is the structural configuration and synthesis route for 2,8-dimethyl-2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indole dihydrochloride?
The compound, also known as stobadine dihydrochloride, is a pyridoindole derivative with a (–)-cis configuration. Its synthesis involves catalytic reductive dehalogenation of the brominated precursor using 5% Pd/BaSO₄ in phosphate buffer (pH 7.4), yielding a radiochemically pure product (>96%) with a specific activity of 0.9 TBq·mmol⁻¹ for tritium-labeled versions . The stereochemistry and substitution patterns (e.g., methyl groups at positions 2 and 8) are critical for its bioactivity .
Q. What are the primary pharmacological activities of this compound?
Stobadine dihydrochloride exhibits cardioprotective, neuroprotective, and antioxidant properties. It scavenges free radicals (hydroxyl, peroxyl, alkoxyl) and mitigates oxidative stress in ischemia-reperfusion models . Preclinical studies in rats and dogs confirm its ability to cross the blood-brain barrier and modulate dopamine/serotonin levels, supporting its neuroprotective potential .
Q. How does the compound’s antioxidant activity compare across experimental models?
In vitro studies using hyaluronan degradation assays demonstrate its ability to inhibit oxidative decay, while in vivo models (e.g., adjuvant arthritis in rats) show reduced lipid peroxidation and improved glutathione peroxidase activity . However, activity varies with substitution patterns; methoxy derivatives (e.g., SMe1EC2) exhibit enhanced neuroprotection compared to the parent compound .
Advanced Research Questions
Q. How can structural modifications optimize neuroprotective efficacy while minimizing toxicity?
Molecular design strategies focus on substituting the R8 position with methoxy or ethoxycarbonyl groups. For example, SMe1EC2 (±)-8-methoxy-1,3,4,4a,5,9b-hexahydro-pyrido[4,3-b]indole-2-carboxylic acid ethyl ester shows improved blood-brain barrier penetration and anxiolytic effects in rat hippocampal models . Toxicity screening in human fibroblastoid cells and long-term rodent studies (LD₅₀ > 2000 mg/kg orally) guide the selection of low-toxicity derivatives .
Q. What experimental approaches resolve contradictions in antioxidant data across in vitro vs. in vivo models?
Discrepancies arise from differences in radical generation mechanisms (e.g., Fenton reaction in vitro vs. endogenous ROS in vivo). Standardized protocols using hypoxia-reoxygenation-treated brain slices (in vitro) and ischemia-reperfusion injury models (in vivo) are recommended. Quantitative assays for lipid peroxidation (e.g., malondialdehyde levels) and glutathione peroxidase activity can harmonize cross-model comparisons .
Q. How do stereochemical and enantiomeric differences impact bioactivity?
The (–)-enantiomer of stobadine, derived from the racemic drug carbidine, exhibits superior antioxidant and antiarrhythmic effects compared to its (+)-counterpart. Computational modeling (e.g., YAMBER3 force field for MAO-B inhibition studies) identifies key interactions between methoxy-substituted derivatives and enzyme active sites, guiding enantiomer-specific optimization .
Q. What are the challenges in scaling up synthesis for preclinical studies?
Tritium labeling requires precise control of reaction conditions (e.g., pH, catalyst loading) to maintain radiochemical purity. Non-radiolabeled synthesis faces challenges in isolating stereoisomers; chiral chromatography or enantioselective catalysis may improve yields .
Methodological Guidelines
-
Experimental Design for Neuroprotection Studies :
Use hippocampal slice cultures exposed to trimethyltin (a model of Alzheimer’s-like neurodegeneration). Quantify cell death via propidium iodide staining and caspase-3 activation. Compare stobadine derivatives with positive controls (e.g., erythropoietin) to validate efficacy . -
Data Contradiction Analysis :
When antioxidant activity diverges between in vitro and in vivo models, perform pharmacokinetic profiling (e.g., plasma half-life, tissue distribution) to assess bioavailability. Cross-validate using multiple oxidative stress markers (e.g., SOD, catalase, 8-OHdG) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
